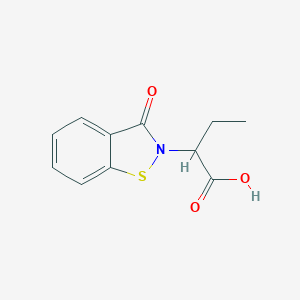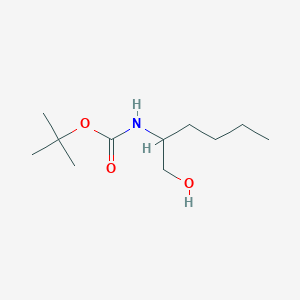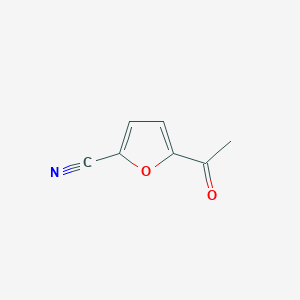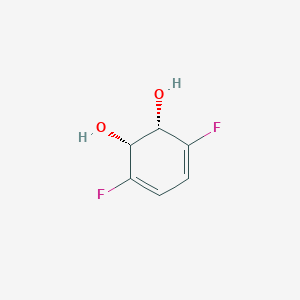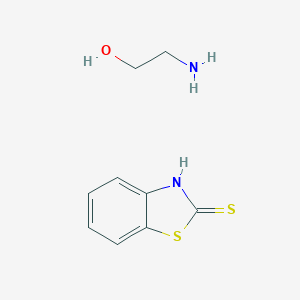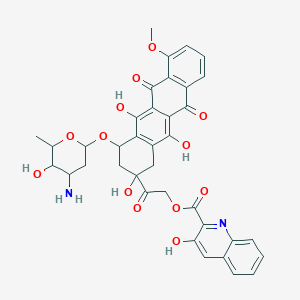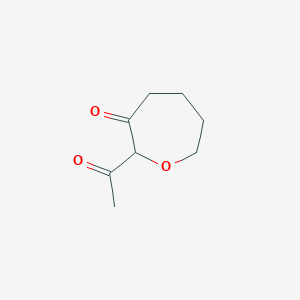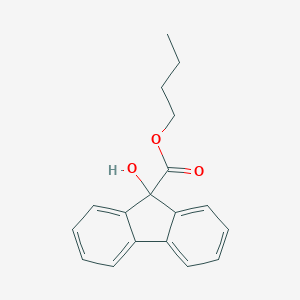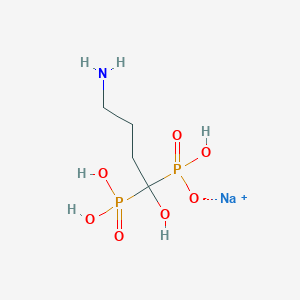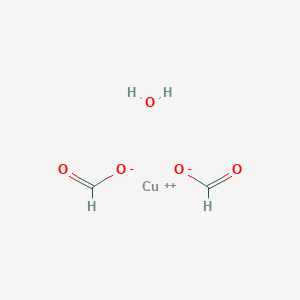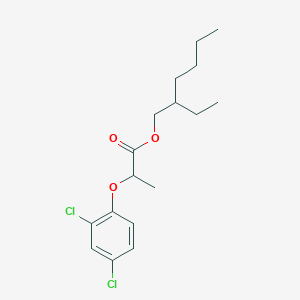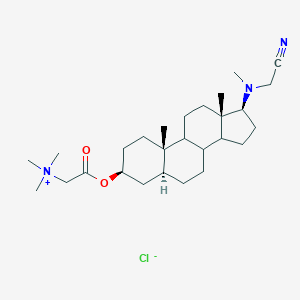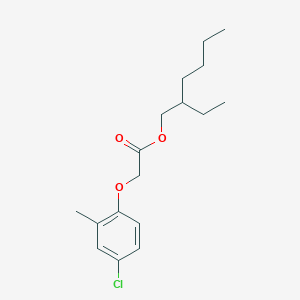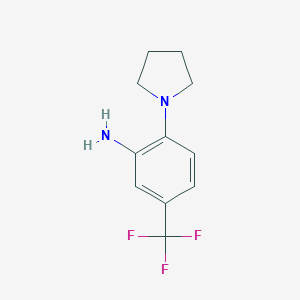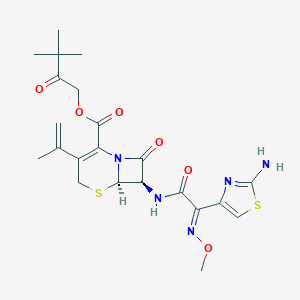
Patmpc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAMPC (polyacrylate-polyalcohol) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a hydrogel that can be easily synthesized and has a high water content, making it an ideal material for various applications in the field of biology and medicine.
作用機序
PAMPC hydrogels work by absorbing water and swelling, which can lead to changes in their mechanical properties. This swelling behavior can be modulated by various factors such as pH, temperature, and ionic strength, making them ideal for drug delivery applications.
生化学的および生理学的効果
PAMPC hydrogels have been shown to have minimal adverse effects on cells and tissues. They do not induce inflammation or immune response, making them ideal for biomedical applications. Furthermore, PAMPC hydrogels have been shown to reduce bacterial adhesion, making them useful in wound healing applications.
実験室実験の利点と制限
One of the main advantages of PAMPC hydrogels is their versatility and ease of synthesis. They can be easily modified to suit different applications and can be tailored to specific requirements. However, one of the limitations of PAMPC hydrogels is their mechanical properties, which can limit their use in certain applications.
将来の方向性
There are several future directions for PAMPC research, including the development of new functionalized hydrogels for drug delivery applications, the use of PAMPC hydrogels in tissue engineering, and the development of new biosensors using PAMPC hydrogels. Additionally, there is a need for further research into the mechanical properties of PAMPC hydrogels to optimize their use in various applications.
Conclusion:
In conclusion, PAMPC hydrogels are a versatile and useful material for various scientific research applications. They have excellent biocompatibility, can be easily synthesized, and can be tailored to specific requirements. With further research, PAMPC hydrogels have the potential to revolutionize the field of biomedical research and lead to the development of new therapies and treatments.
合成法
PAMPC can be synthesized by the free radical polymerization of acrylic acid and 2-hydroxyethyl methacrylate in the presence of a cross-linking agent. The resulting hydrogel can be further modified by introducing different functional groups to enhance its properties.
科学的研究の応用
PAMPC has been extensively used in various scientific research applications, including tissue engineering, drug delivery, and biosensors. It has been shown to have excellent biocompatibility and can support cell growth and proliferation, making it an ideal material for tissue engineering applications.
特性
CAS番号 |
137778-03-1 |
|---|---|
製品名 |
Patmpc |
分子式 |
C22H27N5O6S2 |
分子量 |
521.6 g/mol |
IUPAC名 |
(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1 |
InChIキー |
XMBYPLVYBALMFA-IRPQAHJPSA-N |
異性体SMILES |
CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
正規SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
同義語 |
PATMPC pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



